Cas no 3466-15-7 (Cyperotundone)

Cyperotundone structure
Nombre del producto:Cyperotundone
Cyperotundone Propiedades químicas y físicas
Nombre e identificación
-
- (3aR)-1,4t,9,9-Tetramethyl-5,6,7,8-tetrahydro-4H-3ar,7c-methano-azulen-2-on
- (3aR)-1,4t,9,9-tetramethyl-5,6,7,8-tetrahydro-4H-3ar,7c-methano-azulen-2-one
- alpha-cyperotundone
- Cyperotundone
- α-cyperotundone
- (+)-Cyperotundone
- Cyperenone
- Isopatchoulenone
- s3303
- (3aR,4R,7R)-1,4,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-3a,7-methanoazulen-2-one
- 3H-3a,7-Methanoazulen-2(4H)-one, 5,6,7.alpha.,8-tetrahydro-1,4.alpha.,9,9-tetramethyl-
- 3H-3a,7-Methanoazulen-2(4H)-one, 5,6,7,8-tetrahydro-1,4,9,9-tetramethyl-, (3aR,4R,7R)-
- 3H-3a,7-Methanoazulen-2(4H)-one, 5,6,7,8-tetrahydro-1,4,9,9-tetramethyl-, [3a
- DTXSID901316512
- (3aR,4R,7R)-1,4,9,9-Tetramethyl-5,6,7,8-tetrahydro-3H-3a,7-methanoazulen-2(4H)-one
- (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one
- E88749
- GIGKXOAUYMWORB-OSQNNJELSA-N
- 3H-3a,7-Methanoazulen-2(4H)-one, 5,6,7,8-tetrahydro-1,4,9,9-tetramethyl-, [3aR-(3a.alpha.,4.beta.,7.alpha.)]-
- 3H-3a,7-Methanoazulen-2(4H)-one, 5,6,7.alpha.,8-tetrahydro-1,4.alpha.,9,9-tetramethyl-, (+)-
- HY-N3004
- CS-0022904
- 3466-15-7
- DA-62607
- (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.0(1),?]undec-4-en-3-one
-
- Renchi: 1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1
- Clave inchi: GIGKXOAUYMWORB-OSQNNJELSA-N
- Sonrisas: O=C1C(C([H])([H])[H])=C2C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@]2(C1([H])[H])C3(C([H])([H])[H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 218.167065321 g/mol
- Masa isotópica única: 218.167065321 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 0
- Complejidad: 402
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Peso molecular: 218.33
- Superficie del Polo topológico: 17.1
- Xlogp3: 3.4
Propiedades experimentales
- Denso: 1.03±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 48 ºC
- Disolución: Almost insoluble (0.061 g/l) (25 º C),
Cyperotundone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | S3303-1mg |
Cyperotundone |
3466-15-7 | 99% | 1mg |
¥1590.54 | 2023-09-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP4184-500mg |
Cyperenone |
3466-15-7 | 98% | 500mg |
$590 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5709-25 mg |
Cyperotundone |
3466-15-7 | 98.99% | 25mg |
¥6714.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP4184-100mg |
Cyperenone |
3466-15-7 | 98% | 100mg |
$260 | 2023-09-19 | |
TargetMol Chemicals | T5709-1 mg |
Cyperotundone |
3466-15-7 | 98.99% | 1mg |
¥ 1,218 | 2023-07-11 | |
TargetMol Chemicals | T5709-10mg |
Cyperotundone |
3466-15-7 | 98.99% | 10mg |
¥ 2880 | 2024-07-20 | |
1PlusChem | 1P00CT8Q-5mg |
CYPERENONE |
3466-15-7 | 98% | 5mg |
$313.00 | 2024-05-04 | |
TargetMol Chemicals | T5709-50 mg |
Cyperotundone |
3466-15-7 | 98.99% | 50mg |
¥ 9,987 | 2023-07-11 | |
Ambeed | A955335-10mg |
(3aR,4R,7R)-1,4,9,9-Tetramethyl-5,6,7,8-tetrahydro-3H-3a,7-methanoazulen-2(4H)-one |
3466-15-7 | 98% | 10mg |
$140.0 | 2024-07-12 | |
Aaron | AR00CTH2-20mg |
CYPERENONE |
3466-15-7 | 20mg |
$457.00 | 2023-12-14 |
Cyperotundone Literatura relevante
-
Smith B. Babiaka,Aurélien F. A. Moumbock,Stefan Günther,Fidele Ntie-Kang RSC Adv. 2021 11 15060
-
Mei Gao,Xiaomin Han,Ying Sun,Hongjiang Chen,Yun Yang,Yangyang Liu,Hui Meng,Zhihui Gao,Yanhong Xu,Zheng Zhang,Jianping Han RSC Adv. 2019 9 4113
-
Martin G. Banwell,David C. R. Hockless,Malcolm D. McLeod New J. Chem. 2003 27 50
-
W. Parker,J. S. Roberts,R. Ramage Q. Rev. Chem. Soc. 1967 21 331
-
5. Microbial transformations of sesquiterpenoids: conversion of deoxyvulgarin by Rhizopus nigricans and Aspergillus ochraceousJosé M. Arias,José L. Bretón,José A. Gavín,Andrés García-Granados,Antonio Martínez,M. Esther Onorato J. Chem. Soc. Perkin Trans. 1 1987 471
Clasificación relacionada
- Productos Naturales y Extractos Extractos de planta basado en plantas Piptostigma fugax
- Sesquiterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides Sesquiterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides
3466-15-7 (Cyperotundone) Productos relacionados
- 565-40-2(N-Cyclohexyl 4-fluorobenzenesulfonamide)
- 2418732-46-2(3-bromo-6,7-dimethylpyrazolo1,5-apyrazine)
- 2126144-93-0(rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans)
- 2320456-97-9(1-methanesulfonyl-3-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}imidazolidin-2-one)
- 674792-06-4(tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate)
- 1492000-50-6(Cyclobutanecarbonitrile, 1-(tetrahydro-1,1-dioxido-3-thienyl)-)
- 2248327-41-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate)
- 2640836-76-4(2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide)
- 725201-74-1(N,1-Dimethyl-1H-indol-2-amine)
- 2770359-14-1(Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:3466-15-7)Cyperotundone

Pureza:99%/99%
Cantidad:25mg/50mg
Precio ($):213.0/362.0